
L-Iditol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Iditol-d8 is a deuterated form of L-iditol, a sugar alcohol also known as sorbitol. This compound is characterized by the presence of eight deuterium atoms, which replace the hydrogen atoms in the molecule. This compound is often used as an isotopic label in various scientific studies due to its stability and non-radioactive nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Iditol-d8 can be synthesized through the hydrogenation of L-sorbose using deuterium gas in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete hydrogenation. The catalyst used is often a metal such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The key steps involve:
Hydrogenation: L-sorbose is hydrogenated using deuterium gas in the presence of a catalyst.
Purification: The resulting mixture is purified using chromatographic techniques to isolate this compound from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
L-Iditol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-sorbose.
Reduction: It can be reduced back to L-sorbose under specific conditions.
Substitution: Deuterium atoms in this compound can be replaced by other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: NAD+ is a common reagent used in the oxidation of this compound.
Reduction: Hydrogen gas and a suitable catalyst are used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substituent.
Major Products
Oxidation: L-sorbose and NADH are the major products formed during the oxidation of this compound.
Reduction: L-sorbose is the primary product of reduction reactions.
Aplicaciones Científicas De Investigación
L-Iditol-d8 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Iditol-d8 involves its interaction with specific enzymes and molecular targets. For example, the enzyme L-iditol 2-dehydrogenase catalyzes the oxidation of this compound to L-sorbose in the presence of NAD+. This reaction involves the transfer of electrons from this compound to NAD+, resulting in the formation of NADH and L-sorbose . The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparación Con Compuestos Similares
L-Iditol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds such as:
L-Iditol:
D-Iditol:
Xylitol: A sugar alcohol similar to L-Iditol but with a different molecular structure.
This compound’s uniqueness lies in its isotopic labeling, which makes it invaluable for research applications requiring precise tracking and analysis .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
Clave InChI |
FBPFZTCFMRRESA-MISPMJSFSA-N |
SMILES isomérico |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13424275.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
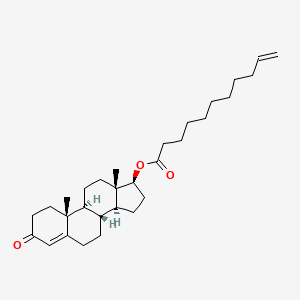
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
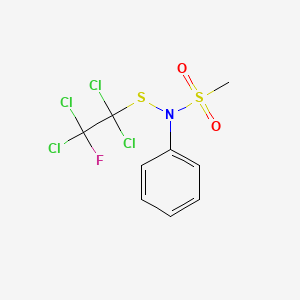
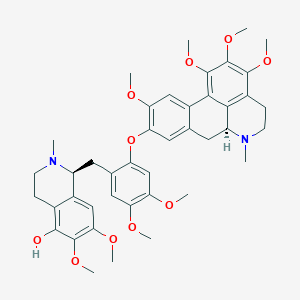
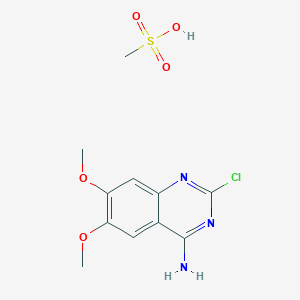
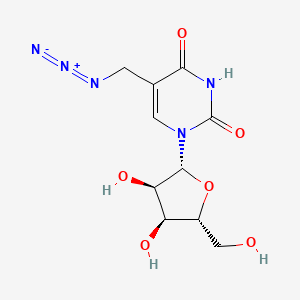

![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
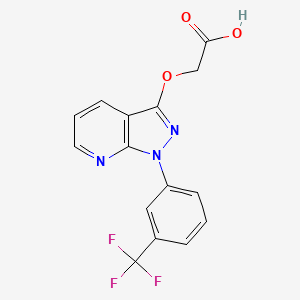
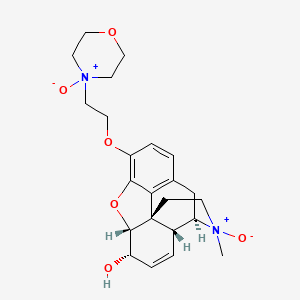

![2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
